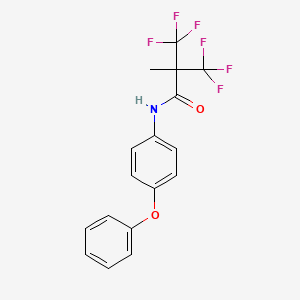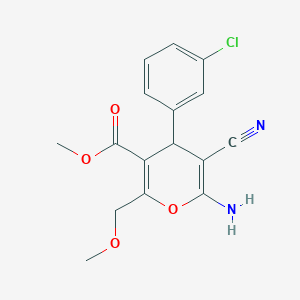![molecular formula C25H17NO2 B11541610 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)
2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This compound is characterized by its unique structure, which includes a benzhydryl group attached to the isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of benzhydryl-substituted intermediates under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products:
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antiviral and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its use as an inhibitor of specific enzymes and proteins, contributing to therapeutic strategies for various diseases.
Industry: Its unique chemical structure allows for applications in materials science, including the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can disrupt cellular pathways, leading to therapeutic effects in the treatment of diseases like cancer and viral infections.
Similar Compounds:
- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
- 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione
- 2,3-Dihydro-1H-benzo[de]isoquinoline
Comparison: Compared to these similar compounds, this compound stands out due to its benzhydryl group, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
特性
分子式 |
C25H17NO2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-benzhydrylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C25H17NO2/c27-24-20-15-7-13-17-14-8-16-21(22(17)20)25(28)26(24)23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,23H |
InChIキー |
PSKGZOBRXRXUDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11541536.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11541538.png)

![2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11541561.png)


![2-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541573.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11541581.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541590.png)
![N-[(1Z)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11541596.png)

![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
